N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-chloroethyl)urea
Description
N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea is a compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Properties
CAS No. |
62492-19-7 |
|---|---|
Molecular Formula |
C9H15ClN4OS |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
1-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C9H15ClN4OS/c1-3-6(2)7-13-14-9(16-7)12-8(15)11-5-4-10/h6H,3-5H2,1-2H3,(H2,11,12,14,15) |
InChI Key |
RISXMSRHGSVFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN=C(S1)NC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea typically involves the reaction of a thiadiazole derivative with an appropriate urea derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions typically require controlled temperatures and may be carried out in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of urea derivatives.
Scientific Research Applications
N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: Exhibits various biological activities.
Uniqueness
N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-(2-chloroethyl)urea is unique due to its specific combination of a thiadiazole ring and a chloroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
